
N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-5-oxopyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of the compound N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-5-oxopyrrolidine-2-carboxamide:
Anti-Fibrotic Activity
This compound has shown significant potential in anti-fibrotic applications. Research indicates that derivatives of pyrimidine, such as this compound, can inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture mediums. These properties make it a promising candidate for developing novel anti-fibrotic drugs .
Antitumor Activity
Pyrimidine derivatives, including this compound, have been studied for their antitumor properties. They can interfere with the proliferation of cancer cells by targeting specific enzymes and pathways involved in cell growth and division. This makes them valuable in the development of cancer therapeutics .
Antimicrobial Applications
The compound’s structure allows it to act as an antimicrobial agent. Pyrimidine derivatives are known for their ability to inhibit the growth of various microorganisms, making them useful in treating bacterial and fungal infections .
Antiviral Properties
Research has shown that pyrimidine derivatives can also exhibit antiviral activities. These compounds can inhibit the replication of viruses, providing a basis for developing antiviral drugs that could be effective against a range of viral infections .
Anti-Inflammatory Effects
This compound has potential anti-inflammatory applications. Pyrimidine derivatives can modulate inflammatory responses, making them useful in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis and other inflammatory diseases .
Neuroprotective Agents
Pyrimidine derivatives have been explored for their neuroprotective properties. They can protect neurons from damage and support neuronal survival, which is beneficial in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Cardioprotective Effects
The compound may also have cardioprotective effects. Pyrimidine derivatives can help in reducing cardiac fibrosis and improving heart function, making them potential candidates for treating heart diseases .
Antioxidant Activity
Lastly, this compound can act as an antioxidant. Pyrimidine derivatives are known to scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage and aging .
These diverse applications highlight the compound’s potential in various fields of scientific research and drug development.
Molecules | Free Full-Text | Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity Review on the Synthesis and Therapeutic Potential of Pyrido [2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives
Future Directions
The future directions for research on this compound could include further studies on its synthesis, reactivity, and potential biological activities. Given the biological activities observed for similar compounds , this compound could be of interest in the development of new pharmaceuticals or agrochemicals.
Mechanism of Action
Target of Action
The primary target of N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-5-oxopyrrolidine-2-carboxamide is collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the formation of collagen, a key component of connective tissues.
Mode of Action
N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-5-oxopyrrolidine-2-carboxamide acts as an inhibitor of collagen prolyl-4-hydroxylase . By inhibiting this enzyme, the compound disrupts the formation of collagen, thereby affecting the structure and function of connective tissues.
Biochemical Pathways
The inhibition of collagen prolyl-4-hydroxylase by N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-5-oxopyrrolidine-2-carboxamide affects the collagen synthesis pathway . This leads to a decrease in the production of collagen, which can have downstream effects on the structure and function of tissues that rely on collagen for their integrity.
Pharmacokinetics
The compound’s effectiveness in inhibiting collagen prolyl-4-hydroxylase suggests that it has sufficient bioavailability to reach its target in the body .
Result of Action
The molecular and cellular effects of N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-5-oxopyrrolidine-2-carboxamide’s action include a significant reduction in the production of collagen . This can lead to changes in the structure and function of tissues that rely on collagen.
properties
IUPAC Name |
N-[2-[[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7O2/c1-11-21-14(10-15(22-11)24-13-4-2-3-7-18-13)19-8-9-20-17(26)12-5-6-16(25)23-12/h2-4,7,10,12H,5-6,8-9H2,1H3,(H,20,26)(H,23,25)(H2,18,19,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDRNYOTBJYXDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC=CC=N2)NCCNC(=O)C3CCC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-5-oxopyrrolidine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

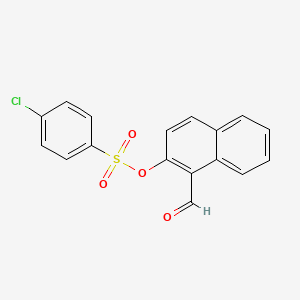

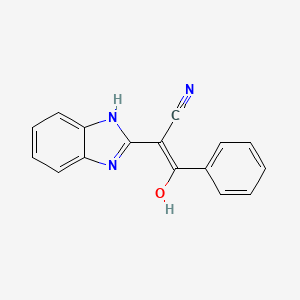
![(1-Methyltriazol-4-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2697223.png)
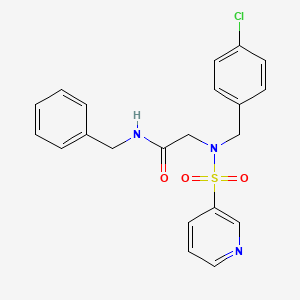
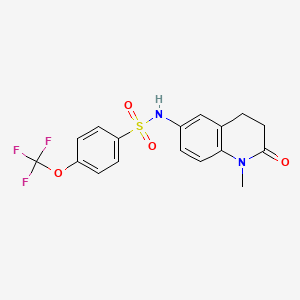
![2-((2-fluorobenzyl)thio)-5-methyl-7-(pyridin-3-yl)-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2697229.png)
![3-(4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2697230.png)
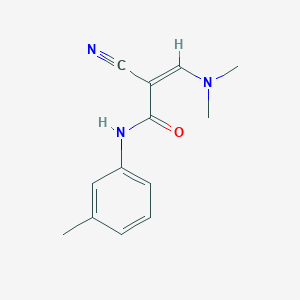
![8-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2697233.png)
![4'-fluoro-N-(4-(3-methoxyazetidin-1-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2697234.png)
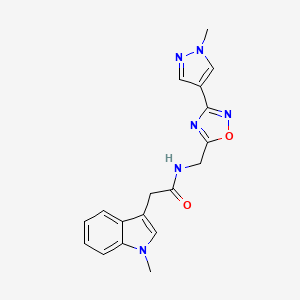
![(4-(3-Chlorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2697237.png)
![2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanylacetamide](/img/structure/B2697238.png)